molecular formula C9H11I B1597414 1-Iodo-3-phenylpropane CAS No. 4119-41-9

1-Iodo-3-phenylpropane

Cat. No.: B1597414
CAS No.: 4119-41-9
M. Wt: 246.09 g/mol
InChI Key: RGCKJSPKMTWLLX-UHFFFAOYSA-N
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Description

1-Iodo-3-phenylpropane (CAS: 4119-41-9) is an organoiodine compound with the molecular formula C₉H₁₁I and an average molecular weight of 246.09 g/mol . Structurally, it consists of a three-carbon alkyl chain with an iodine atom at the terminal position and a phenyl group attached to the central carbon. It is also known as 3-phenylpropyl iodide or (3-iodopropyl)benzene . This compound is widely used in cross-coupling reactions, such as nickel- and iron-catalyzed alkyl-alkyl couplings, due to the favorable reactivity of the C–I bond .

Mechanism of Action

The mechanism of action of 1-iodo-3-phenylpropane depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In reduction reactions, the iodine atom is removed, and the carbon chain is saturated with hydrogen atoms. In coupling reactions, the compound forms a new carbon-carbon bond with another aromatic or aliphatic compound, facilitated by a palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-3-phenylpropane

  • Molecular Formula : C₉H₁₁Br
  • Key Differences :
    • Reactivity : The C–Br bond is stronger than C–I, leading to slower reaction kinetics. For example, in dual Ni/Co-catalyzed cross-electrophile coupling (CEC), 1-iodo-3-phenylpropane achieves 97% yield with iodobenzene under optimized conditions, whereas brominated analogs require higher catalyst loadings or longer reaction times .
    • Synthetic Utility : Brominated derivatives are less reactive but more stable, making them preferable for stepwise coupling strategies .
    • Yield Comparison : In one-pot three-component CEC, this compound provided 82% isolated yield for bis-alkylated products, outperforming brominated substrates in efficiency .

1-Chloro-3-iodopropane

  • Molecular Formula : C₃H₆ClI
  • Key Differences :
    • Dual Halogen Effects : The presence of both Cl and I allows selective substitution reactions. However, the electron-withdrawing Cl may reduce nucleophilic attack at the iodine-bearing carbon compared to this compound .
    • Applications : Primarily used in stepwise functionalization, whereas this compound is favored for single-step couplings due to its higher leaving-group ability .

1-Azido-3-iodopropane

  • Molecular Formula : C₃H₆IN₃
  • Key Differences :
    • Functional Group : The azide group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), diverging from the phenyl group’s role in aromatic interactions.
    • Reactivity : While this compound participates in cross-couplings, the azido derivative is more suited for bioconjugation or polymer chemistry .

1,1,1-Trifluoro-3-iodopropane

  • Molecular Formula : C₃H₄F₃I
  • Key Differences :
    • Electron-Withdrawing Effects : The trifluoromethyl group stabilizes adjacent charges, altering reactivity in nucleophilic substitutions. This contrasts with the phenyl group’s resonance effects in this compound .
    • Applications : Used in fluorinated building blocks for pharmaceuticals, whereas the phenyl variant is common in catalytic cross-couplings .

1-Fluoro-3-iodopropane

  • Molecular Formula : C₃H₆FI
  • Steric Effects: The smaller fluorine atom reduces steric hindrance, enabling reactions in constrained environments where the phenyl group might impede access .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity Feature
This compound C₉H₁₁I 246.09 ~250 (est.) High C–I bond lability
1-Bromo-3-phenylpropane C₉H₁₁Br 213.09 ~230 (est.) Moderate reactivity in CEC
1-Azido-3-iodopropane C₃H₆IN₃ 211.00 ~150 (est.) Azide-enabled click chemistry
1,1,1-Trifluoro-3-iodopropane C₃H₄F₃I 223.97 ~100 (est.) Fluorine-induced stabilization

Table 2: Catalytic Performance in Cross-Electrophile Coupling (CEC)

Substrate Catalyst System Reaction Partner Yield (%) Selectivity (%) Reference
This compound Ni/Co dual catalyst Iodobenzene 97 >90
1-Bromo-3-phenylpropane Ni/Co dual catalyst 4-Bromobenzoate 82 85
This compound Fe–IMes catalyst Grignard reagent 80 80 (cross)

Key Research Findings

  • Catalytic Efficiency : this compound exhibits superior reactivity in Ni/Co-catalyzed CEC, achieving 97% yield with iodobenzene, compared to 82% for brominated analogs .
  • Iron-Catalyzed Coupling: With Fe–IMes catalysts, this compound undergoes rapid turnovers (>24 min⁻¹) but shows sensitivity to nucleophile chelation, producing 80% cross-coupled product selectivity .
  • Stability Considerations : Iodinated compounds are less stable than bromo/chloro derivatives, requiring careful storage to prevent decomposition .

Practical Considerations

  • Cost and Availability : this compound is commercially available (e.g., CymitQuimica) at €50.00/g , reflecting iodine’s higher cost compared to bromine or chlorine .
  • Synthetic Flexibility : The phenyl group enhances aromatic interactions in catalysis, while halogen substituents (e.g., F, Cl) enable tailored electronic effects .

Biological Activity

1-Iodo-3-phenylpropane, also known as 3-iodopropylbenzene, is an organic compound with the molecular formula C9_9H11_{11}I and a molecular weight of approximately 246.09 g/mol. This compound has garnered interest in various fields of chemistry due to its potential biological activities and applications in synthetic chemistry.

  • Molecular Formula : C9_9H11_{11}I
  • Molecular Weight : 246.088 g/mol
  • Density : 1.561 g/cm³
  • Boiling Point : 248°C at 760 mmHg
  • Flash Point : 104.9°C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its role in cross-coupling reactions and interactions with biological systems.

1. Cross-Coupling Reactions

This compound is frequently used as a coupling partner in cross-electrophile coupling (CEC) reactions. For instance, it has been successfully coupled with alkyl Grignard reagents to produce various products with yields ranging from moderate to high (42% to 91% yield) depending on the reaction conditions and catalysts used . These reactions highlight its utility as a versatile building block in organic synthesis.

2. Interaction with Biological Systems

Research indicates that compounds containing iodine can influence biological systems due to their ability to participate in nucleophilic substitution reactions. The presence of iodine can enhance the reactivity of organic molecules, making them suitable for further functionalization or interaction with biological targets.

Case Study 1: Cross-Coupling with Iron Catalysts

In a study examining the coupling of this compound with alkyl Grignard reagents, researchers found that using iron(II) acetate as a catalyst resulted in a product yield of approximately 75% . This study emphasized the efficiency of iron-based catalysts in facilitating reactions involving iodinated compounds.

Case Study 2: Structure-Activity Relationship Studies

Another research effort focused on the structure-activity relationships (SAR) of various aryl halides, including this compound. The findings suggested that modifications to the phenyl ring could significantly alter the reactivity and selectivity of these compounds in biological assays . This highlights the importance of structural features in determining biological activity.

Data Table: Summary of Biological Activities

Activity TypeDescriptionYield/Effect
Cross-Coupling ReactionsCoupling with alkyl Grignard reagentsYields: 42% - 91%
Catalytic EfficiencyCoupling using iron(II) acetateYield: ~75%
Structure-Activity RelationshipsInfluence of structural modifications on reactivityVaried effects based on substitutions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Iodo-3-phenylpropane with high purity, and how can reproducibility be ensured?

  • Answer : The synthesis typically involves nucleophilic substitution or iodination of 3-phenylpropanol derivatives. To ensure reproducibility, document reaction conditions (temperature, solvent, stoichiometry) and purification steps (e.g., column chromatography, distillation). Purity can be confirmed via GC-MS or NMR, with residual solvent peaks quantified . For new compounds, provide full spectroscopic data (¹H/¹³C NMR, IR, HRMS) in the main text or supplementary materials. Stabilization methods, such as adding copper chips to inhibit iodide degradation, should be explicitly stated .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and alkyl chain signals (δ 1.8–3.2 ppm for CH2 groups).
  • IR Spectroscopy : Confirm C-I stretching (~500 cm⁻¹) and absence of hydroxyl impurities.
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 246 for [M]+).
  • Discrepancies in data (e.g., unexpected splitting in NMR) may arise from impurities or isomerization. Cross-validate with alternative methods like X-ray crystallography or computational simulations .

Q. What protocols are recommended for stabilizing this compound during long-term storage?

  • Answer : Store under inert atmosphere (argon/nitrogen) at 4°C in amber glass to prevent light-induced degradation. Copper chips (0.1–1% w/w) are added to scavenge free iodine, as noted in commercial preparations . Regularly monitor purity via TLC or NMR, especially before critical experiments.

Advanced Research Questions

Q. How can contradictory reaction yields of this compound in cross-coupling reactions be systematically investigated?

  • Answer : Design a controlled study varying parameters:

  • Catalyst Systems : Compare Pd(0)/Pd(II) catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)).
  • Solvent Effects : Test polar aprotic (DMF, THF) vs. non-polar solvents (toluene).
  • Additives : Evaluate the role of CuI or phase-transfer agents.
  • Use statistical tools (ANOVA) to identify significant variables. Conflicting results may stem from trace moisture or oxygen; replicate experiments under rigorously anhydrous/anaerobic conditions .

Q. What computational models predict the reactivity of this compound in SN2 reactions, and how do steric effects influence outcomes?

  • Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation energies. Steric hindrance from the phenyl group reduces nucleophilic attack at the β-carbon, favoring α-iodide substitution. Compare with analogs (e.g., 1-Iodopropane) to isolate steric vs. electronic contributions .

Q. How does the electronic environment of this compound affect its photochemical reactivity, and what experimental controls are essential?

  • Answer : The phenyl ring’s electron-withdrawing effect polarizes the C-I bond, accelerating homolytic cleavage under UV light. Use radical traps (TEMPO) to confirm free-radical pathways. Control experiments should include dark conditions and monochromatic light sources to isolate wavelength-specific effects .

Q. Methodological Guidelines

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal) to separate primary data (main text) from extensive datasets (supplementary materials) .
  • Ethical Considerations : Ensure compliance with safety protocols for handling iodinated compounds (e.g., fume hood use, waste disposal) .
  • Literature Review : Prioritize peer-reviewed sources over vendor databases; cross-reference CAS registry data with PubChem or Reaxys for accuracy .

Properties

IUPAC Name

3-iodopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCKJSPKMTWLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194110
Record name Benzene, (3-iodopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4119-41-9
Record name Benzene, (3-iodopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004119419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (3-iodopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Iodo-3-phenylpropane
1-Iodo-3-phenylpropane
1-Iodo-3-phenylpropane
1-Iodo-3-phenylpropane

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